![molecular formula C9H11N5O2 B14319138 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one CAS No. 113193-93-4](/img/structure/B14319138.png)
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is a chemical compound with the molecular formula C10H13N5O2. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system. Pteridines are known for their biological significance and are found in various natural products, including folic acid and biopterin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,7-triaminopteridine and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: It is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4(1H)-pteridinone: A closely related compound with similar chemical properties.
2-Amino-4-hydroxypteridine: Another pteridine derivative with hydroxyl functional groups.
2-Amino-4-pteridone: A compound with a similar pteridine ring system but different substituents.
Uniqueness
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is unique due to the presence of the isopropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113193-93-4 |
|---|---|
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
2-amino-7-propan-2-yloxy-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)16-5-3-11-6-7(12-5)13-9(10)14-8(6)15/h3-4H,1-2H3,(H3,10,12,13,14,15) |
Clave InChI |
VGBOKZDMJKZFSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CN=C2C(=O)NC(=NC2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
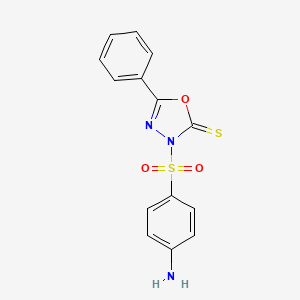
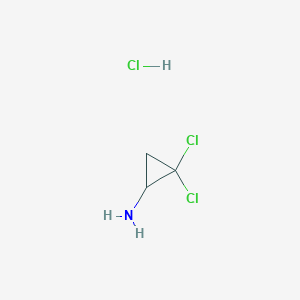
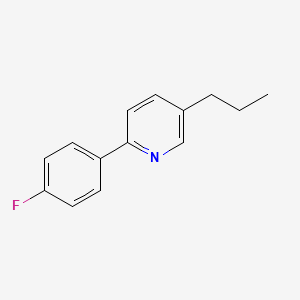
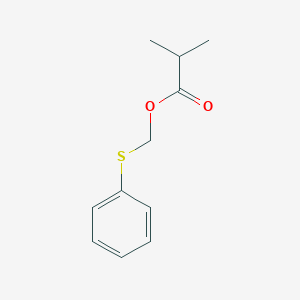
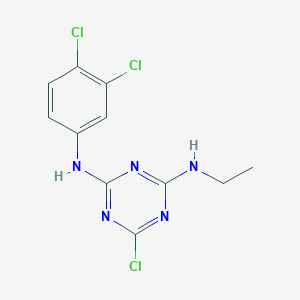
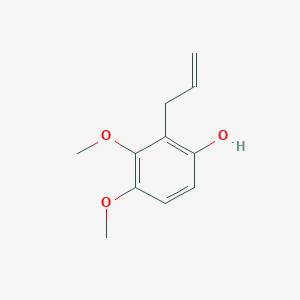


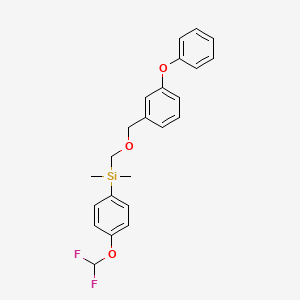
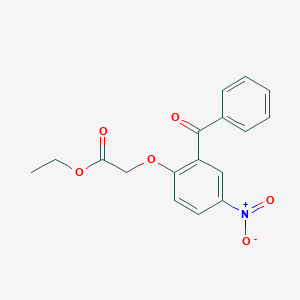
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
